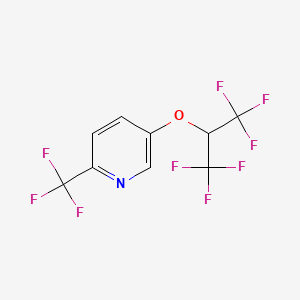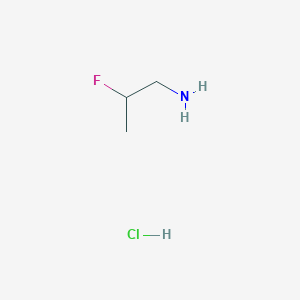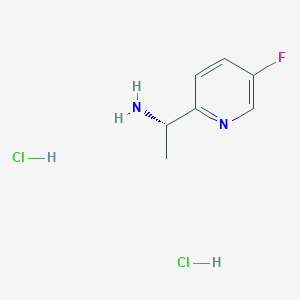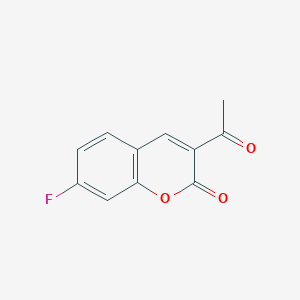
1,3-Bis(bromomethyl)-5-iodobenzene
Übersicht
Beschreibung
1,3-Bis(bromomethyl)-5-iodobenzene is an organic compound characterized by a benzene ring substituted with two bromomethyl groups and one iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-iodobenzene can be synthesized through a multi-step process starting from 1,3-dimethyl-5-iodobenzene. The bromomethyl groups are introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction typically occurs under reflux conditions in a solvent such as carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(bromomethyl)-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Coupling Reactions: Biaryl compounds or extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(bromomethyl)-5-iodobenzene has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules and polymers.
Material Science: Employed in the preparation of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,3-Bis(bromomethyl)-5-iodobenzene in chemical reactions involves the activation of the bromomethyl groups and the iodine atom. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic attack, while the iodine atom can participate in halogen bonding and coupling reactions. These interactions enable the compound to form new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(bromomethyl)benzene: Lacks the iodine atom, making it less versatile in coupling reactions.
1,3-Bis(iodomethyl)benzene: Contains two iodomethyl groups, which can enhance reactivity in certain reactions but may also increase steric hindrance.
Uniqueness: 1,3-Bis(bromomethyl)-5-iodobenzene is unique due to the presence of both bromomethyl and iodine substituents, providing a balance of reactivity and stability. This combination allows for a wider range of chemical transformations and applications compared to its analogs .
Eigenschaften
IUPAC Name |
1,3-bis(bromomethyl)-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAQAYJAXIDDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B1447002.png)





